molecular formula C21H24N2O3 B14647082 {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone CAS No. 56106-90-2

{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone

Cat. No.: B14647082
CAS No.: 56106-90-2
M. Wt: 352.4 g/mol
InChI Key: FWKSTALCZUAHTI-UHFFFAOYSA-N
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Description

{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable aromatic precursor followed by amination and subsequent acylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules. Its structural features enable it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The cyclohexylethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}(phenyl)methanone
  • {4-[(2-Methylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
  • {4-[(2-Ethylamino)ethyl]-3-nitrophenyl}(phenyl)methanone

Uniqueness

{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds.

Properties

CAS No.

56106-90-2

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(2-cyclohexylethylamino)-3-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C21H24N2O3/c24-21(17-9-5-2-6-10-17)18-11-12-19(20(15-18)23(25)26)22-14-13-16-7-3-1-4-8-16/h2,5-6,9-12,15-16,22H,1,3-4,7-8,13-14H2

InChI Key

FWKSTALCZUAHTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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